molecular formula C28H24O2 B3150266 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 68578-78-9

1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene

Cat. No.: B3150266
CAS No.: 68578-78-9
M. Wt: 392.5 g/mol
InChI Key: SJCRDTOTGDVNJD-UHFFFAOYSA-N
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Description

1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to an ethene moiety, which is further connected to two benzene rings. The compound’s molecular formula is C28H24O2, and it is often utilized in scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and benzene derivatives.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with benzene derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Dehydration: The intermediate compound is then subjected to a dehydration reaction, often using a dehydrating agent like sulfuric acid or phosphorus pentoxide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts such as palladium or platinum to enhance the reaction rate and selectivity.

    Solvent Selection: Choosing appropriate solvents like toluene or dichloromethane to dissolve reactants and facilitate the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methoxyphenyl)ethyne: Similar structure but with a triple bond instead of a double bond.

    1,2-Bis(4-methoxyphenyl)ethane: Similar structure but with a single bond instead of a double bond.

    4,4’-Dimethoxystilbene: Similar structure but with different substituents on the benzene rings.

Uniqueness

1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific arrangement of methoxyphenyl groups and ethene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRDTOTGDVNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735388
Record name 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68578-78-9
Record name 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of p-methoxybenzophenone (1.06 g, 5.0 mmol), 1.34 equiv of TiCl3/AlCl3 (5.81 g, 6.7 mmol), and 25 equiv of Zn dust (8.01 g, 122.0 mmol) in 100 ml of dry THF was refluxed for 20 h. The reaction mixture was cooled to room temperature and filtered. The filtrates were evaporated and the crude product was purified by a silica gel column using hexane as eluent. 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene (TPE-OMe) was isolated in 91% yield.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3 AlCl3
Quantity
5.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.01 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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